2-methyl-N-[4-[1-[4-(2-methyl-N-(2-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(2-methylphenyl)aniline
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Overview
Description
2-methyl-N-[4-[1-[4-(2-methyl-N-(2-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(2-methylphenyl)aniline is a complex organic compound with a unique structure. It is characterized by multiple aromatic rings and methyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-[1-[4-(2-methyl-N-(2-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(2-methylphenyl)aniline typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aromatic substitution reactions: These reactions involve the substitution of hydrogen atoms on aromatic rings with other functional groups.
Cyclization reactions: These reactions form cyclic structures, which are essential for the compound’s final structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-[1-[4-(2-methyl-N-(2-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(2-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms.
Substitution: Substitution reactions involve replacing one functional group with another on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
2-methyl-N-[4-[1-[4-(2-methyl-N-(2-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(2-methylphenyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-[1-[4-(2-methyl-N-(2-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(2-methylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: An aniline derivative with a simpler structure.
Dimethylaniline: Another aniline derivative with two methyl groups attached to the nitrogen atom.
Toluidines: Aromatic amines with a methyl group attached to the benzene ring.
Uniqueness
2-methyl-N-[4-[1-[4-(2-methyl-N-(2-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(2-methylphenyl)aniline is unique due to its complex structure, which includes multiple aromatic rings and methyl groups. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
143478-57-3 |
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Molecular Formula |
C46H46N2 |
Molecular Weight |
626.9 g/mol |
IUPAC Name |
2-methyl-N-[4-[1-[4-(2-methyl-N-(2-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(2-methylphenyl)aniline |
InChI |
InChI=1S/C46H46N2/c1-34-16-6-10-20-42(34)47(43-21-11-7-17-35(43)2)40-28-24-38(25-29-40)46(32-14-5-15-33-46)39-26-30-41(31-27-39)48(44-22-12-8-18-36(44)3)45-23-13-9-19-37(45)4/h6-13,16-31H,5,14-15,32-33H2,1-4H3 |
InChI Key |
HKEBEJMIPXIINL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C2=CC=C(C=C2)C3(CCCCC3)C4=CC=C(C=C4)N(C5=CC=CC=C5C)C6=CC=CC=C6C)C7=CC=CC=C7C |
Origin of Product |
United States |
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